PI3K-IN-48

Non-Small Cell Lung Cancer PI3K/Akt Signaling Drug Discovery

Researchers investigating PI3K/Akt pathway dependency in NSCLC often face potency limitations with standard tool inhibitors. PI3K-IN-48 is a benzimidazole-based PI3K inhibitor that overcomes this bottleneck: • 6.3-fold more potent than BKM120 (IC50 1.55 vs 9.75 μM) in A549 cells • 12.5-fold more potent than LY294002 (IC50 19.35 μM) • Validated induction of G0/G1 arrest and apoptosis with p-PI3K/p-Akt downregulation at 1.55 μM. Ideal for establishing PI3K dependency baselines, time-course pathway kinetics, and SAR lead optimization.

Molecular Formula C25H21FN2O4
Molecular Weight 432.4 g/mol
Cat. No. B12390204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-48
Molecular FormulaC25H21FN2O4
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC
InChIInChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28)
InChIKeyHADZLNXABXZMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-48: A Potent PI3K Inhibitor for Lung Cancer


PI3K-IN-48 is a synthetic, small-molecule phosphoinositide 3-kinase (PI3K) inhibitor belonging to the benzimidazole derivative class, with a molecular weight of 432.44 g/mol and a molecular formula of C25H21FN2O4 . The compound was developed as part of a series of novel benzimidazole derivatives designed to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [1]. PI3K-IN-48 is not a clinical-stage drug but a research tool compound intended for in vitro and potentially in vivo investigation of PI3K-dependent biology, particularly in non-small cell lung cancer (NSCLC) models [1].

PI3K-IN-48 vs. Pan-PI3K Inhibitors in A549 Cells


Simple substitution of PI3K-IN-48 with widely used, chemically distinct pan-PI3K inhibitors is scientifically unjustified due to significant, quantifiable differences in potency and mechanism within the same cellular context. For instance, the classic PI3K inhibitor LY294002 requires a concentration ~12.5-fold higher (24h IC50 = 19.348 μM) to achieve 50% growth inhibition in A549 cells compared to PI3K-IN-48 (IC50 = 1.55 μM) [1]. Furthermore, while clinical-stage pan-PI3K inhibitors like BKM120 (buparlisib) are available, they demonstrate profoundly weaker anti-proliferative activity against A549 cells, with an IC50 value of 9.75 μM, which is over 6-fold less potent than PI3K-IN-48 [2]. These data underscore that even within the same target class, chemical structure and associated pharmacology translate into non-interchangeable experimental outcomes.

PI3K-IN-48 Quantitative Evidence


Antiproliferative Comparison with BKM120 in A549 NSCLC

In a direct, head-to-head MTT assay comparison, PI3K-IN-48 (reported as compound 4w) demonstrated a 6.3-fold greater antiproliferative potency against the A549 human non-small cell lung cancer cell line compared to the clinical-stage pan-PI3K inhibitor BKM120 (buparlisib). This superior potency is a key differentiator for researchers seeking maximal pathway inhibition at lower compound concentrations [1].

Non-Small Cell Lung Cancer PI3K/Akt Signaling Drug Discovery

Potency Comparison with LY294002 in A549 Cells

A cross-study comparison of published data in the A549 cell line reveals a substantial potency advantage for PI3K-IN-48 over the well-established PI3K inhibitor LY294002. While LY294002 exhibits a 24-hour IC50 of 19.348 μM in CCK-8 assays [1], PI3K-IN-48 achieves an IC50 of 1.55 μM [2], representing a 12.5-fold improvement in potency.

Cell Proliferation Assay Tool Compound Benchmarking PI3K Pathway Inhibition

G0/G1 Cell Cycle Arrest and Apoptosis in A549 Cells

Beyond simple growth inhibition, PI3K-IN-48 elicits specific, measurable biological responses at its IC50 concentration. Treatment of A549 cells with 1.55 μM PI3K-IN-48 results in a clear G0/G1 phase cell cycle arrest and the induction of apoptosis, as documented in the primary literature [1]. This functional activity profile is a key differentiator from compounds that may merely cause cytostasis without committing cells to programmed cell death.

Cell Cycle Analysis Apoptosis Functional Assay

p-PI3K and p-Akt Downregulation in A549 Cells

Direct evidence of on-target activity is provided by the observation that PI3K-IN-48 treatment of A549 cells downregulates the phosphorylated (active) forms of both PI3K (p-PI3K) and its immediate downstream effector, Akt (p-Akt) [1]. This confirms that the compound's antiproliferative and pro-apoptotic effects are mediated specifically through inhibition of the PI3K signaling cascade.

Target Engagement Western Blotting PI3K/Akt Pathway

PI3K-IN-48 Research Applications


PI3K Pathway Dependency Benchmarking in NSCLC

Given its superior potency over BKM120 (6.3-fold) and LY294002 (12.5-fold) in A549 cells [1], PI3K-IN-48 is the preferred tool compound for establishing the baseline PI3K dependency of non-small cell lung cancer cell lines. Researchers can use the 1.55 μM IC50 as a reference point to compare the sensitivity of genetically distinct NSCLC models, thereby identifying lines that are either hypersensitive or resistant to PI3K inhibition for further mechanistic study.

PI3K/Akt Signaling Dynamics Dissection

The confirmed ability of PI3K-IN-48 to downregulate p-PI3K and p-Akt at 1.55 μM [2] makes it an ideal tool for time-course and dose-response experiments aimed at mapping the kinetics of PI3K/Akt pathway inactivation. Unlike weaker inhibitors requiring higher concentrations, PI3K-IN-48 allows researchers to achieve robust pathway suppression without confounding off-target effects, enabling cleaner interpretation of downstream signaling events and crosstalk with other pathways.

G0/G1 Arrest and Apoptosis Induction for PI3K Studies

For experiments requiring a clear functional readout of PI3K inhibition, PI3K-IN-48 provides a validated system. Its capacity to induce both G0/G1 phase arrest and apoptosis in A549 cells [2] allows researchers to use these endpoints as robust measures of compound efficacy. This is particularly valuable in studies investigating the role of PI3K in cell cycle regulation or in combination therapy screens where the apoptotic threshold is a key parameter.

Lead Compound for PI3K Medicinal Chemistry

With its defined benzimidazole core and a demonstrated 6.3-fold potency advantage over the clinical-stage inhibitor BKM120 in a key NSCLC cell line [1], PI3K-IN-48 serves as a validated chemical starting point for further structure-activity relationship (SAR) studies. Medicinal chemists can leverage this compound as a benchmark lead to design next-generation PI3K inhibitors with improved potency, selectivity, or pharmacokinetic properties for lung cancer applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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